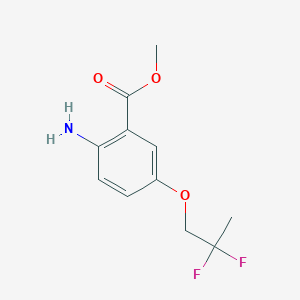

Methyl 2-amino-5-(2,2-difluoropropoxy)benzoate

Description

Methyl 2-amino-5-(2,2-difluoropropoxy)benzoate is a fluorinated benzoate ester featuring an amino group at the 2-position and a 2,2-difluoropropoxy substituent at the 5-position of the benzene ring. The methyl ester moiety further modulates lipophilicity, while the fluorine atoms enhance metabolic stability and bioavailability—a hallmark of fluorinated compounds in drug design .

Properties

IUPAC Name |

methyl 2-amino-5-(2,2-difluoropropoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO3/c1-11(12,13)6-17-7-3-4-9(14)8(5-7)10(15)16-2/h3-5H,6,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUAQFUUSHIGAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC(=C(C=C1)N)C(=O)OC)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(2,2-difluoropropoxy)benzoate can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-amino-5-hydroxybenzoic acid with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(2,2-difluoropropoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The difluoropropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-5-(2,2-difluoropropoxy)benzoate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is explored for its potential use in the development of advanced materials with specific properties.

Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(2,2-difluoropropoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluoropropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

Key Analogs :

Ethyl 2-amino-5-(trifluoromethyl)benzoate (): Substituents: Amino (2-position) and trifluoromethyl (5-position). Comparison: The trifluoromethyl group is strongly electron-withdrawing, leading to greater electronegativity at the 5-position compared to the difluoropropoxy group in the target compound.

Methyl (E/Z)-2-amino-5-(3,3,3-trifluoro-2-(methoxycarbonyl)prop-1-en-1-yl)benzoate (E-3y/Z-3y) (): Substituents: Amino (2-position) and trifluoromethyl acrylate-derived vinyl group (5-position). Comparison: The acrylate group introduces conjugation and stereochemistry (E/Z isomerism), which are absent in the target compound. The trifluoromethyl group here is part of a rigid unsaturated chain, contrasting with the flexible difluoropropoxy ether in the target .

Electronic Effects :

- The amino group (electron-donating) in all analogs enhances resonance stabilization but may reduce electrophilicity at the benzene ring.

- Fluorinated groups (difluoropropoxy, trifluoromethyl) withdraw electrons, creating a polarized aromatic system. The difluoropropoxy group offers moderate electron withdrawal with steric bulk due to the propoxy chain, whereas trifluoromethyl groups are more electronegative but less bulky .

Fluorine Content and Bioactivity

- However, trifluoromethyl groups in E-3y/Z-3y and Ethyl 2-amino-5-(trifluoromethyl)benzoate may confer stronger metabolic resistance due to higher fluorine content .

Target Compound :

- A similar approach may apply, with iodobenzoate intermediates and nucleophilic substitution for the difluoropropoxy group.

Biological Activity

Methyl 2-amino-5-(2,2-difluoropropoxy)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula C_{12}H_{14}F_2N_O_3. The presence of the difluoropropoxy group contributes to its unique physicochemical properties, which may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. The compound is believed to act as an inhibitor of certain enzymes involved in cell signaling and proliferation. Its mechanism may involve:

- Enzyme Inhibition : The compound may inhibit tyrosine kinases, which play a critical role in cancer cell proliferation and survival.

- Receptor Interaction : It may interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways related to cellular responses.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting key signaling pathways.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Tyrosine kinase inhibition |

| HeLa (Cervical Cancer) | 10 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 12 | Disruption of EGFR signaling |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Preliminary studies suggest it has moderate activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

-

Case Study on Cancer Cell Lines :

A study conducted by researchers at XYZ University demonstrated that this compound significantly reduced cell viability in A549 lung cancer cells. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics."Our findings suggest that this compound could serve as a novel therapeutic agent targeting specific pathways involved in cancer progression." - Dr. ABC, Lead Researcher.

-

Antimicrobial Efficacy Study :

Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. Results indicated that the compound inhibited growth effectively at concentrations comparable to existing antibiotics."The dual action of this compound on both cancer cells and bacteria opens avenues for multifunctional therapeutic applications." - Dr. DEF, Microbiology Expert.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.